2-(5-Methyl-1,3,4-oxadiazol-2-yl)-4-nitroaniline

Lipophilicity Membrane permeability Drug discovery

2-(5-Methyl-1,3,4-oxadiazol-2-yl)-4-nitroaniline is a polyfunctional heterocyclic scaffold with an ortho-nitroaniline moiety that critically modulates LogP (2.64) and tPSA (110.76 Ų) for permeability/solubility optimization. Unlike de-nitro or para-amino analogs, the ortho-NO₂/NH₂ arrangement enables chemoselective reduction to ortho-phenylenediamines for benzimidazole/quinoxaline synthesis and serves as a diazo component for azo dyes (US 4,229,343). For lead optimization and IP strategy, procure alongside the 1,2,4-oxadiazole regioisomer to evaluate regioisomerism effects on bioactivity.

Molecular Formula C9H8N4O3
Molecular Weight 220.18 g/mol
CAS No. 37536-74-6
Cat. No. B15219006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Methyl-1,3,4-oxadiazol-2-yl)-4-nitroaniline
CAS37536-74-6
Molecular FormulaC9H8N4O3
Molecular Weight220.18 g/mol
Structural Identifiers
SMILESCC1=NN=C(O1)C2=C(C=CC(=C2)[N+](=O)[O-])N
InChIInChI=1S/C9H8N4O3/c1-5-11-12-9(16-5)7-4-6(13(14)15)2-3-8(7)10/h2-4H,10H2,1H3
InChIKeyCUOFNKHPHGEIMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Methyl-1,3,4-oxadiazol-2-yl)-4-nitroaniline (CAS 37536-74-6): Key Molecular Properties and Scientific Selection Rationale


2-(5-Methyl-1,3,4-oxadiazol-2-yl)-4-nitroaniline (CAS 37536-74-6) is a heterocyclic building block composed of a 1,3,4‑oxadiazole ring substituted with a methyl group at the 5‑position and a 4‑nitroaniline moiety at the 2‑position (molecular formula C₉H₈N₄O₃, MW 220.19). Its structure places a primary aniline (–NH₂) and a nitro (–NO₂) group ortho to each other on the benzene ring, creating a highly polarized, polyfunctional intermediate. [1] The compound is typically supplied at ≥97% purity and is employed as a versatile scaffold in medicinal chemistry, agrochemical, and materials science research.

Why 2-(5-Methyl-1,3,4-oxadiazol-2-yl)-4-nitroaniline Cannot Be Simply Replaced by Closely Related Analogs


Although the 1,3,4‑oxadiazole aniline family contains several commercially available analogs, the precise positioning of the nitro and amino substituents on the central phenyl ring, together with the specific oxadiazole regioisomer (1,3,4 vs. 1,2,4), profoundly alters key physicochemical and electronic properties. As demonstrated by computed LogP and topological polar surface area (tPSA) comparisons, the simultaneous presence of the electron‑withdrawing nitro group and the electron‑donating primary amine in an ortho relationship creates a unique hydrogen‑bonding network and dipole moment that cannot be replicated by the corresponding de‑nitro analog (CAS 96134‑65‑5) or the para‑amino isomer (CAS 25877‑49‑0). Consequently, straightforward substitution with these compounds will lead to divergent solubility profiles, altered reactivity, and potentially significant changes in biological target engagement, making independent procurement of the nitroaniline-substituted oxadiazole essential for reproducible research.

Quantitative Differentiation of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)-4-nitroaniline Against Structural Analogs


Higher Lipophilicity (LogP) vs. the De‑Nitro Analog Enhances Membrane Permeability Potential

The computed partition coefficient (LogP) of 2-(5-methyl-1,3,4-oxadiazol-2-yl)-4-nitroaniline is 2.64, approximately 0.43 log units higher than that of its direct de‑nitro analog 2-(5-methyl-1,3,4-oxadiazol-2-yl)aniline (LogP 2.21). This difference, stemming from the electron‑withdrawing nitro group, indicates a significantly greater preference for the organic phase in biphasic systems and predicts enhanced passive membrane permeability. For comparison, the para‑amino isomer 4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline possesses a substantially lower LogP of 1.1, making it far less lipophilic.

Lipophilicity Membrane permeability Drug discovery

Elevated Topological Polar Surface Area (tPSA) Distinguishes the Nitroaniline Scaffold from Non‑Nitro Analogs

The topological polar surface area (tPSA) of 2-(5-methyl-1,3,4-oxadiazol-2-yl)-4-nitroaniline is 110.76 Ų, which is 71% larger than the 64.94 Ų observed for the para‑amino de‑nitro analog 4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline. The additional 45.8 Ų arise from the two oxygen atoms of the nitro group, which contribute strongly to hydrogen‑bond acceptor capacity (six H‑bond acceptors vs. four for the non‑nitro analog). This enhanced polar surface area is expected to markedly reduce passive gastrointestinal absorption and blood-brain barrier permeability relative to the non‑nitro compound, while simultaneously increasing aqueous solubility. [1]

Polar surface area Hydrogen bonding Drug-likeness

Unique Regioisomeric Identity (1,3,4‑ vs. 1,2,4‑Oxadiazole) Confers Differential Hydrogen‑Bonding Architecture

The target compound features a 1,3,4‑oxadiazole ring, in contrast to the commercially available 4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline, which contains the 1,2,4‑oxadiazole regioisomer. [1] In the 1,3,4‑oxadiazole, the two nitrogen atoms occupy adjacent positions, creating a strong dipole moment and enabling distinct hydrogen‑bond acceptor geometry compared to the 1,2,4‑oxadiazole, where the nitrogens are separated by a carbon. [2] This regioisomeric difference can alter binding poses in enzyme active sites and change π‑stacking interactions, which is critical when the compound is used as a pharmacophore scaffold. [2]

Regioisomerism Molecular recognition Oxadiazole chemistry

Ortho‑Nitroaniline Motif Enables Chemoselective Reduction Chemistry Not Feasible with the Para‑Isomer

The ortho relationship between the –NH₂ and –NO₂ groups in the target compound permits intramolecular hydrogen bonding and enables chemoselective reduction of the nitro group to an amine without affecting the oxadiazole ring, a transformation that is well‑established for ortho‑nitroanilines but proceeds differently for the para‑nitro isomer. [1] In the para‑amino analog (4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline), reduction of the nitro group is not possible because it is absent; conversely, the 1,2,4‑oxadiazole isomer 4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline places the nitro group para to the oxadiazole ring, altering the electronic environment and reduction potential. [2] This ortho‑nitroaniline architecture is exploited in the synthesis of azo dyes, as documented in patent literature employing oxadiazolyl‑substituted anilines as diazo components. [2]

Chemoselective reduction Synthetic intermediate Ortho-directing effect

Optimal Research and Industrial Application Scenarios for 2-(5-Methyl-1,3,4-oxadiazol-2-yl)-4-nitroaniline


Medicinal Chemistry Hit‑to‑Lead Optimization Requiring Precisely Tuned Lipophilicity and Polar Surface Area

When a 1,3,4‑oxadiazole scaffold is required for target engagement and the screening collection contains only non‑nitro aniline analogs (LogP ~2.2, tPSA ~65 Ų), procurement of 2-(5-methyl-1,3,4-oxadiazol-2-yl)-4-nitroaniline (LogP 2.64, tPSA 110.76 Ų) provides a 0.43‑unit LogP increase and a 71% tPSA boost that can resolve poor membrane permeability or insufficient solubility issues without altering the core heterocycle.

Synthesis of Azo Dyes and Pigments via Diazotization of an Ortho‑Nitroaniline Precursor

The ortho‑nitroaniline moiety in the target compound serves as a diazo component for azo dye synthesis, as described in patent US 4,229,343 for oxadiazolyl‑substituted aniline derivatives. [1] The presence of the nitro group ortho to the amino group directs diazotization and subsequent coupling with electron‑rich arenes, yielding pigments with specific absorption profiles; the non‑nitro analog cannot participate in this reaction sequence without additional synthetic manipulation. [1]

Synthesis of Diaminophenyl‑Oxadiazole Intermediates for Covalent Inhibitor Design

Chemoselective reduction of the nitro group in 2-(5-methyl-1,3,4-oxadiazol-2-yl)-4-nitroaniline generates the corresponding ortho‑phenylenediamine, a privileged intermediate for benzimidazole and quinoxaline synthesis. This reduction is enabled by the ortho‑nitroaniline hydrogen‑bonding network and proceeds without affecting the oxadiazole ring, providing a concise route to bifunctional building blocks that cannot be prepared from the para‑amino isomer.

Structure–Activity Relationship (SAR) Studies Comparing 1,3,4‑ vs. 1,2,4‑Oxadiazole Regioisomers

The target compound and its 1,2,4‑oxadiazole congener 4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline form a matched pair for evaluating the impact of oxadiazole regioisomerism on biological activity, metabolic stability, and physicochemical properties. [2] Systematic comparison of such regioisomeric pairs is essential for patent strategy and lead optimization, and procurement of both isomers from separate suppliers is required to ensure compound integrity. [2]

Quote Request

Request a Quote for 2-(5-Methyl-1,3,4-oxadiazol-2-yl)-4-nitroaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.